2-(4-(((叔丁基二甲基甲硅烷基)氧基)甲基)苯基)乙酸

描述

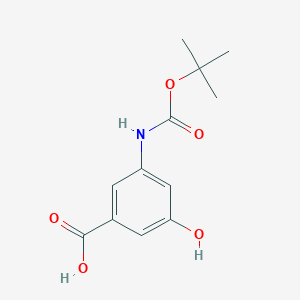

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid , also known by its chemical formula C₁₃H₂₂O₂Si , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the tert-butyldimethylsilyl (TBDMS) protection strategy . In this method, the phenolic hydroxyl group is protected by TBDMS, forming the tert-butyldimethylsilyl ether. Subsequently, the carboxylic acid group is introduced, leading to the final product.

Molecular Structure Analysis

The molecular structure of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid consists of a phenyl ring attached to an acetic acid moiety. The tert-butyldimethylsilyl group serves as a protective unit for the phenolic hydroxyl group. The silicon atom in the silyl group provides stability and enhances the compound’s reactivity.

Chemical Reactions Analysis

- Hydrolysis : Under acidic conditions, the TBDMS group can be removed, yielding the free phenolic hydroxyl group.

- Esterification : The carboxylic acid group can participate in esterification reactions, forming derivatives.

- Substitution Reactions : The phenyl ring can undergo substitution reactions, leading to various functionalized derivatives.

Physical And Chemical Properties Analysis

- Physical State : It exists as a liquid .

- Melting Point : Not readily available.

- Boiling Point : Not readily available.

- Solubility : Soluble in organic solvents.

科学研究应用

1. 诊断和药代动力学研究

叔丁基二甲基甲硅烷基 (TBDMS) 衍生物,例如 2-(4-(((叔丁基二甲基甲硅烷基)氧基)甲基)苯基)乙酸,在诊断和药代动力学研究中具有重要应用。Muskiet 等人 (1981) 开发了一种毛细管气相色谱法,用于定量测定各种酸性代谢物的 TBDMS 衍生物,这对于诊断肿瘤和监测患有先天性代谢缺陷(如酪氨酸尿症和苯丙酮尿症)的患者很有用 (Muskiet 等人,1981)。

2. 有机合成

张国福 (2012) 讨论了甲氧基-2-(甲氧基亚氨基)-2-[2-(四氢-2H-吡喃-2-氧基)苯基]-乙酸的合成,其中使用了与 2-(4-(((叔丁基二甲基甲硅烷基)氧基)甲基)苯基)乙酸相关的化合物,2-(羟基苯基)-乙酸甲酯。这项研究突出了类似化合物在开发具有各种领域潜在应用的新化学实体中的应用 (张国福,2012)。

3. 分子研究和核苷酸化学

Kawahara 等人 (1996) 对 2'-O-TBDMS 保护的 UpU 二聚体中 2'-TBDMS 基团的水解去除进行了研究,展示了 2-(4-(((叔丁基二甲基甲硅烷基)氧基)甲基)苯基)乙酸在核苷酸化学和分子研究中的作用 (Kawahara 等人,1996)。

4. 生物转化研究

Pottier 等人 (1978) 对 4-(2-甲基-3-(4-氯苯甲酰)苯基)丁酸 (RU 16029) 的生物转化研究说明了类似化合物在了解不同物种中药物的代谢和生物转化中的应用,这对于药物开发和安全性至关重要 (Pottier 等人,1978)。

5. 高级化学反应

Nesvadba 等人 (2001) 讨论了与 2-(4-(((叔丁基二甲基甲硅烷基)氧基)甲基)苯基)乙酸结构相关的化合物的新的环二聚化反应。这项研究有助于理解复杂的化学反应和新化合物的合成 (Nesvadba 等人,2001)。

安全和危害

- Hazard Statements : May cause skin and eye irritation.

- Precautionary Measures : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

未来方向

Research on 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid continues to explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity, stability, and potential biological activities will guide future studies.

Please note that this analysis is based on available information, and further research may reveal additional insights. For more detailed references, you can explore the relevant papers12345.

属性

IUPAC Name |

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWYZOLEWPQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592908 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid | |

CAS RN |

886363-54-8 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。